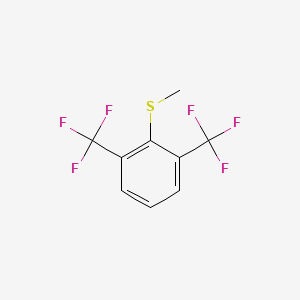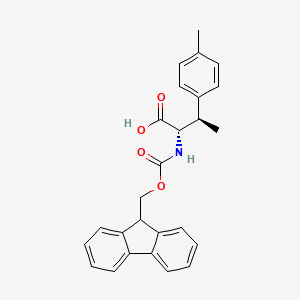
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid.
Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to obtain (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe in high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Serves as a building block for the development of bioactive peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-methylglutamate: Another amino acid derivative with a similar structure but lacking the trifluoromethyl group.
(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: A precursor used in the synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe.
Uniqueness
The presence of the trifluoromethyl group in (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe distinguishes it from other similar compounds. This group enhances the compound’s stability, bioactivity, and overall chemical properties, making it a valuable tool in peptide synthesis and various research applications.
Eigenschaften
Molekularformel |
C26H25NO4 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-13-18(14-12-16)17(2)24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,17,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 |
InChI-Schlüssel |
GDEPOIOGYIIIMC-OSPHWJPCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



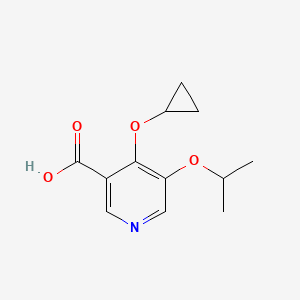




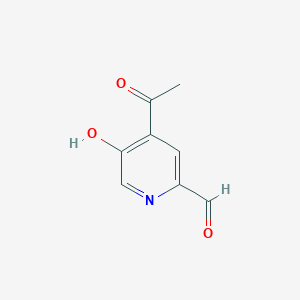
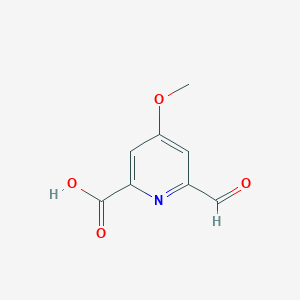

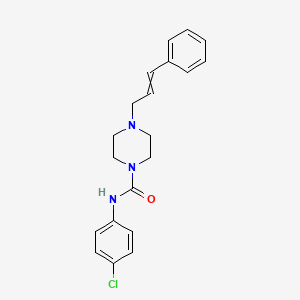


![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)
